5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features an iodine atom at the 5-position, an isopropyl group at the 1-position, and an aldehyde group at the 3-position of the pyrazole ring.
Preparation Methods
The synthesis of 5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres, to ensure high yields and purity . Industrial production methods often utilize continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the enzyme targeted .
Comparison with Similar Compounds
5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
5-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
5-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-1-isopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-7(8)3-6(4-11)9-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJQTUKRRDJVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.